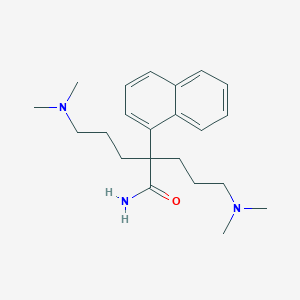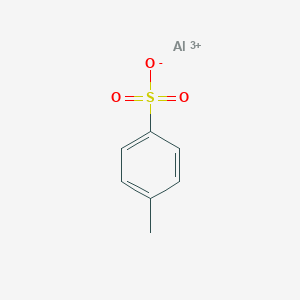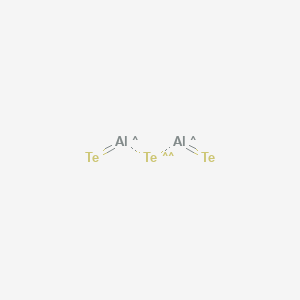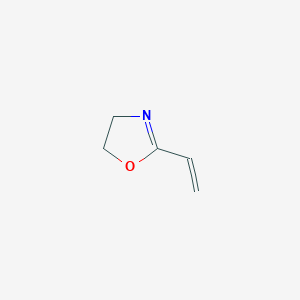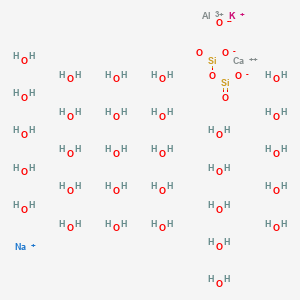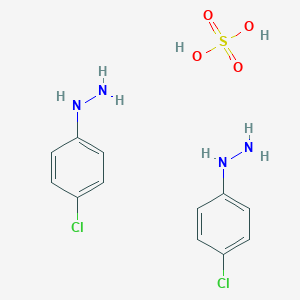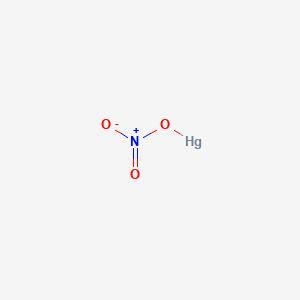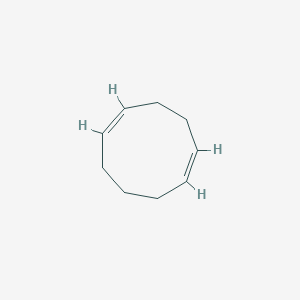
(Cyclohexyloxy)trimethylsilane
概述
描述
(Cyclohexyloxy)trimethylsilane, also known as CHOTMS, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. CHOTMS has many applications in the field of biochemistry and is used to study the mechanism of action of various biological molecules.
作用机制
The mechanism of action of (Cyclohexyloxy)trimethylsilane is related to its ability to protect hydroxyl groups in biological molecules. The trimethylsilyl group in (Cyclohexyloxy)trimethylsilane is relatively bulky and can effectively shield the hydroxyl group from reacting with other molecules. This property is useful in organic synthesis and is used to selectively protect hydroxyl groups in complex molecules.
生化和生理效应
(Cyclohexyloxy)trimethylsilane is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is not metabolized by the body. However, it is important to handle (Cyclohexyloxy)trimethylsilane with care as it is a flammable liquid that can cause skin irritation and is toxic if ingested.
实验室实验的优点和局限性
One of the main advantages of using (Cyclohexyloxy)trimethylsilane in lab experiments is its ability to selectively protect hydroxyl groups in complex molecules. This property is useful in organic synthesis and is used to modify various biological molecules. (Cyclohexyloxy)trimethylsilane is also relatively easy to handle and is compatible with a wide range of solvents.
One of the limitations of using (Cyclohexyloxy)trimethylsilane is that it is a relatively expensive reagent compared to other protecting groups. It is also a flammable liquid that requires special handling and storage. Additionally, the trimethylsilyl group in (Cyclohexyloxy)trimethylsilane can be difficult to remove from the protected molecule, which can limit its usefulness in certain applications.
未来方向
There are many potential future directions for research using (Cyclohexyloxy)trimethylsilane. One area of interest is the development of new protecting groups that are more efficient and easier to remove than (Cyclohexyloxy)trimethylsilane. Another area of interest is the application of (Cyclohexyloxy)trimethylsilane in the synthesis of complex natural products and pharmaceuticals. Finally, there is potential for the use of (Cyclohexyloxy)trimethylsilane in the development of new bioconjugation strategies for the modification of proteins and peptides.
科学研究应用
(Cyclohexyloxy)trimethylsilane has many applications in scientific research, particularly in the field of biochemistry. It is commonly used as a reagent in organic synthesis and is used to modify various biological molecules. (Cyclohexyloxy)trimethylsilane is used to protect hydroxyl groups in carbohydrates, nucleotides, and amino acids. It is also used to modify peptides and proteins to improve their stability and solubility.
属性
CAS 编号 |
13871-89-1 |
|---|---|
产品名称 |
(Cyclohexyloxy)trimethylsilane |
分子式 |
C9H20OSi |
分子量 |
172.34 g/mol |
IUPAC 名称 |
cyclohexyloxy(trimethyl)silane |
InChI |
InChI=1S/C9H20OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI 键 |
PGRDNHQIURCHPZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1CCCCC1 |
规范 SMILES |
C[Si](C)(C)OC1CCCCC1 |
其他 CAS 编号 |
13871-89-1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
